molecular formula C22H22F3N3O6 B11504957 N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide

Cat. No.: B11504957
M. Wt: 481.4 g/mol
InChI Key: REGBXCADDDNLMV-UHFFFAOYSA-N
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Description

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a trifluoromethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxybenzamide Moiety: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the imidazolidinone ring can produce a more saturated ring system.

Scientific Research Applications

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide is unique due to the presence of the trifluoromethyl group and the imidazolidinone ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22F3N3O6

Molecular Weight

481.4 g/mol

IUPAC Name

N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H22F3N3O6/c1-32-15-6-4-5-14(12-15)18(29)26-21(22(23,24)25)19(30)28(20(31)27-21)10-9-13-7-8-16(33-2)17(11-13)34-3/h4-8,11-12H,9-10H2,1-3H3,(H,26,29)(H,27,31)

InChI Key

REGBXCADDDNLMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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